molecular formula C17H15NO2 B8633777 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one CAS No. 109920-69-6

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one

Cat. No. B8633777
M. Wt: 265.31 g/mol
InChI Key: PPDRRMGMLQMZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

109920-69-6

Product Name

1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(1H-indol-4-yl)propan-1-one

InChI

InChI=1S/C17H15NO2/c19-16-7-2-1-5-14(16)17(20)9-8-12-4-3-6-15-13(12)10-11-18-15/h1-7,10-11,18-19H,8-9H2

InChI Key

PPDRRMGMLQMZRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=C3C=CNC3=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 200 mg of the product of Step A in 10 ml of methanol was hydrogenated in the presence of palladized activated charcoal at room temperature until absorption ceased and was then filtered. The filtrate was evaporated to dryness and the residue was chromatographed over silica. Elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture yielded 143 mg of 1-(2-hydroxyphenyl)-3-(1H-indol-4-yl)-1-propanone melting at ≃143° C.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 200 mg of the product of Step A in 10 ml of methanol was hydrogenated in the presence of palladized carbon until absorption ceased and was then filtered. Chromatography over silica and elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture yielded 143 mg of 1-[2-hydroxy-phenyl]-3-[1H-indol-4-yl]-1-propanone melting at 143° C.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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